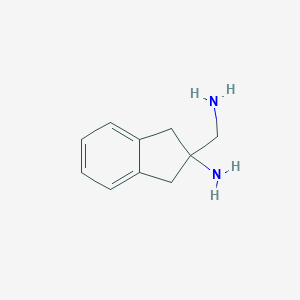
Triphenyltin 3,5-diisopropylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyltin 3,5-diisopropylsalicylate, commonly known as TPTD, is a synthetic organic compound with a molecular formula of C32H36O4Sn. It is a highly potent fungicide and is widely used in agriculture to protect crops from fungal infections. TPTD is also used in the treatment of various skin diseases and as an antifouling agent in marine paints.
Wissenschaftliche Forschungsanwendungen
TPTD has been extensively studied for its antifungal properties. It has been found to be highly effective against a wide range of fungal species, including those that are resistant to other fungicides. TPTD has also been studied for its potential use in the treatment of various skin diseases, such as psoriasis and eczema. Additionally, TPTD has been investigated for its antitumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of TPTD involves the inhibition of fungal cell wall synthesis. TPTD binds to chitin synthase, an enzyme that is essential for the production of chitin, a major component of the fungal cell wall. This leads to the disruption of the cell wall structure, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
TPTD has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. TPTD has also been shown to affect the activity of various enzymes, including those involved in the metabolism of lipids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPTD is its high potency against a wide range of fungal species. This makes it an attractive option for use in agricultural settings. However, TPTD is also highly toxic to non-target organisms, including humans. This limits its use in certain applications, such as in marine paints. Additionally, TPTD is relatively expensive to produce, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for research on TPTD. One area of interest is the development of more targeted fungicides that are less toxic to non-target organisms. Another area of research is the investigation of the potential use of TPTD in the treatment of various skin diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPTD and its potential impact on human health.
Conclusion:
In conclusion, TPTD is a highly potent fungicide with a range of scientific research applications. Its mechanism of action involves the inhibition of fungal cell wall synthesis, and it has been shown to have a range of biochemical and physiological effects. While TPTD has several advantages, including its high potency, it also has limitations, such as its toxicity to non-target organisms. Future research on TPTD will focus on developing more targeted fungicides and investigating its potential use in the treatment of various skin diseases.
Synthesemethoden
TPTD can be synthesized by the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is a white crystalline powder that is highly soluble in organic solvents.
Eigenschaften
CAS-Nummer |
143716-16-9 |
|---|---|
Produktname |
Triphenyltin 3,5-diisopropylsalicylate |
Molekularformel |
C31H32O3Sn |
Molekulargewicht |
571.3 g/mol |
IUPAC-Name |
triphenylstannyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)




![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
